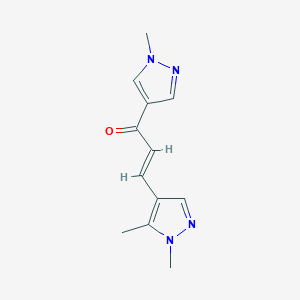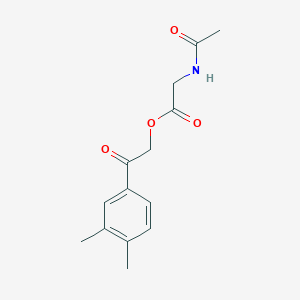![molecular formula C16H18N2O5S B4622467 3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)
3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
説明
The focus is on the chemistry of bicyclic compounds related to "3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid." These compounds often serve as key intermediates or end products in the synthesis of complex molecules with potential applications in medicinal and biological sciences.
Synthesis Analysis
Research into the synthesis of bicyclic amino acids and derivatives, such as those involving Aza-Diels-Alder reactions in aqueous solution, showcases methodologies potentially relevant to our compound of interest (Waldmann & Braun, 1991). The development of 7-azabicyclo[2.2.1]heptane derivatives and 3-azabicyclo[3.2.0]heptane derivatives highlights innovative approaches in generating bicyclic structures with functional groups that might be analogous to the target compound (Petz & Wanner, 2013).
Molecular Structure Analysis
The molecular structure of bicyclic compounds is crucial for understanding their chemical behavior. For instance, X-ray crystal structure analyses of similar bicyclic amines reveal conformational details that could inform the modeling of our compound's structure (Gensini et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of bicyclic compounds, such as their participation in [2+2] photocycloaddition or intramolecular cyclization, underpins the synthesis and functionalization of these molecules. Such reactions are central to creating complex structures with specific chemical properties (Napolitano et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of bicyclic compounds are directly influenced by their molecular arrangement. Insights into these properties can be gained from the detailed structural analysis provided by X-ray crystallography and other spectroscopic methods (Brauer et al., 1976).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, of bicyclic compounds requires comprehensive studies on their reactions under different conditions. This knowledge facilitates the application of these compounds in synthetic chemistry and drug design (Fattori et al., 1993).
科学的研究の応用
Asymmetric Synthesis and Cycloaddition Reactions
Compounds similar to the one have been synthesized using Aza-Diels-Alder reactions, which are crucial for asymmetric synthesis, providing a method to create chiral centers and complex bicyclic structures. These methods can be applied in the development of novel pharmaceuticals and materials with specific chiral properties (Waldmann & Braun, 1991).
Rearrangement Reactions
Sulfuric acid-promoted rearrangement of compounds containing similar bicyclic structures and amino-carbonyl groups leads to new derivatives, which might have implications in synthesizing biologically active molecules or intermediates for further chemical transformations (Agafontsev & Tkachev, 2005).
Synthesis of Amino Acid Analogues
The creation of amino acid analogues, especially those incorporating bicyclic structures, is a significant area of research. These analogues can be used in peptide synthesis, potentially leading to the development of new therapeutics with improved stability and bioavailability. Studies have explored the synthesis of protected 2,3-methano amino acid analogs, highlighting the versatility and potential of bicyclic structures in medicinal chemistry (Frick, Klassen, & Rapoport, 2005).
Conformational Studies and Drug Design
Bicyclic structures similar to the compound have been used to lock specific conformations in bioactive molecules. These conformationally restricted molecules can serve as potent ligands for various receptors, providing insights into receptor-ligand interactions and aiding in the design of novel drugs with targeted actions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
特性
IUPAC Name |
3-[[3-(cyclopropylcarbamoyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-13(17-7-1-2-7)8-5-6-24-15(8)18-14(20)11-9-3-4-10(23-9)12(11)16(21)22/h5-7,9-12H,1-4H2,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTOSAGJSYOPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)NC(=O)C3C4CCC(C3C(=O)O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)
![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)


![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)